molecular formula C18H21NO6 B11138343 N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline

Cat. No.: B11138343
M. Wt: 347.4 g/mol
InChI Key: TXSCKDLLSQXEJO-UHFFFAOYSA-N
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Description

N-[(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic coumarin-derived compound featuring a norvaline moiety conjugated via an acetyl linkage to a substituted coumarin scaffold. The coumarin core (7-methoxy-4-methyl-2-oxo-2H-chromene) is characterized by its fused benzene and α-pyrone rings, with methoxy and methyl substituents at positions 7 and 4, respectively. The acetyl-norvaline side chain introduces a non-proteinogenic branched-chain amino acid analogue, which may influence the compound’s biological interactions, solubility, and metabolic stability .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C18H21NO6/c1-4-5-14(17(21)22)19-16(20)9-13-10(2)12-7-6-11(24-3)8-15(12)25-18(13)23/h6-8,14H,4-5,9H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

TXSCKDLLSQXEJO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2)OC)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline typically involves the following steps:

    Starting Materials: The synthesis begins with 7-methoxy-4-methylcoumarin and norvaline.

    Acylation Reaction: The coumarin derivative undergoes an acylation reaction with an appropriate acylating agent to introduce the acetyl group.

    Coupling Reaction: The acetylated coumarin is then coupled with norvaline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

The reaction conditions typically involve stirring the reactants at room temperature or slightly elevated temperatures, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the coumarin ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the coumarin structure can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated coumarin derivative, while reduction of the carbonyl groups would produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Studied for its interactions with enzymes and proteins, particularly those involved in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline involves its interaction with various molecular targets:

    Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

    DNA Intercalation: The coumarin moiety can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer research.

    Protein Binding: The compound can bind to proteins, altering their function and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues: Coumarin Derivatives

Coumarin derivatives are widely studied for their pharmacological and biochemical properties. Key structural analogues include:

Compound Name Substituents/R-Group Key Features Biological Relevance (from Evidence)
N-[(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline Acetyl-norvaline at C3 Combines coumarin’s photoactivity with norvaline’s metabolic interactions Potential role in amino acid transport/metabolism (inferred from )
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride Hydrazonoyl chloride at C7 Reactive electrophilic group; used in heterocyclic synthesis Intermediate for bioactive molecule synthesis
7-(Chlorodiazenyl)-4-methyl-coumarin Diazonium chloride at C7 Transient intermediate in azo-coupling reactions Precursor for dyes/photoresponsive materials

Key Differences :

  • Substituent Reactivity: The acetyl-norvaline group in the target compound is less electrophilic than hydrazonoyl or diazonium substituents, likely reducing reactivity but enhancing stability in biological systems .
  • Solubility: The polar norvaline moiety may improve aqueous solubility compared to halogenated or alkylated coumarins, though methoxy and methyl groups could offset this via hydrophobic interactions .
Functional Analogues: Norvaline-Containing Compounds

Norvaline, a non-proteinogenic branched-chain amino acid, is implicated in stress responses and metabolic regulation. Comparisons with related amino acid derivatives include:

Compound Name Structure Binding Interactions (vs. Target Compound) Metabolic Behavior (from Evidence)
Norvaline Linear C5 side chain Higher electrostatic affinity with synthetases vs. isoleucine; lower rigidity Accumulates under oxygen limitation in bioreactors
Leucine Branched C6 side chain Similar electrostatic trends to norvaline but higher binding stability Stable intracellular levels under stress
Isoleucine Branched C6 with β-methyl group Reduced synthetase interactions due to steric hindrance Declines during fed-batch cultivation

Key Findings :

  • Binding Specificity: The acetyl-normarin-norvaline conjugate may mimic leucine’s interaction profiles due to structural similarities in the side chain, though steric effects from the coumarin core could alter binding kinetics .

Biological Activity

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic compound derived from the chromenone family, characterized by its unique structural properties and potential biological activities. This compound has garnered attention in recent years for its diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO4, with a molecular weight of approximately 301.34 g/mol. The compound features a chromenone backbone, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
IUPAC NameN-[4-methyl-2-oxo-2H-chromen-3-yl]acetyl norvaline
CAS NumberNot available

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted on various cancer cell lines has shown that this compound can induce apoptosis and inhibit cell proliferation.

  • Mechanism of Action : The compound appears to exert its effects through the inhibition of specific signaling pathways involved in cancer cell survival and proliferation. For example, it has been shown to downregulate the expression of proteins associated with cell cycle progression and survival, such as cyclin D1 and Bcl-2.
  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

  • Research Findings : A study demonstrated that this compound significantly reduced lipopolysaccharide (LPS)-induced inflammation in murine macrophage cell lines .

Antimicrobial Activity

N-[ (7-methoxy -4-methyl -2 -oxo -2H-chromen -3 -yl)acetyl]norvaline has shown promising antimicrobial activity against various bacterial strains.

  • In Vitro Studies : Research indicated that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

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